6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
Description
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Properties
IUPAC Name |
6-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O4S/c1-24-18(25)11-6-14-15(27-9-26-14)7-13(11)21-19(24)29-8-16-22-17(23-28-16)10-4-2-3-5-12(10)20/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCAPPGFDWJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5Br)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and its mechanism of action based on available research findings.
Structure and Synthesis
The compound features a unique arrangement of functional groups including an oxadiazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-bromophenyl derivatives with oxadiazole intermediates followed by thioether formation. The specific synthetic pathway can influence the biological activity of the resulting compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : Various derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). Compounds similar to the target compound exhibited IC50 values ranging from 0.12 to 2.78 µM against these cell lines, indicating significant cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G1 phase, suggesting a mechanism that is both dose-dependent and linked to the structural features of the oxadiazole ring .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored:
- Inhibition of Pathogens : Research indicates that compounds with oxadiazole structures exhibit significant antibacterial and antifungal activities. For example, derivatives were effective against Mycobacterium tuberculosis and other resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of the target compound is influenced by its structural components:
- Oxadiazole Ring : The presence of electron-withdrawing groups (EWGs) at specific positions enhances cytotoxicity.
- Thioether Linkage : The thioether functionality may contribute to increased lipophilicity and improved cellular uptake.
- Dioxole Structure : This moiety may facilitate interactions with biological targets through π-π stacking or hydrogen bonding.
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives, including those structurally similar to the target compound, against various cancer cell lines. The findings indicated that modifications in the aromatic substituents significantly affected their potency.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of 1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis. The study demonstrated that certain modifications led to enhanced binding affinity to critical enzymes involved in bacterial cell wall synthesis.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for drug development:
-
Anticancer Activity :
- Several derivatives of oxadiazole compounds have shown promise as anticancer agents. The incorporation of the bromophenyl group enhances the cytotoxicity against various cancer cell lines. Studies indicate that similar compounds can induce apoptosis in cancer cells through multiple mechanisms including the inhibition of cell proliferation and induction of oxidative stress .
- Antimicrobial Properties :
- CNS Activity :
Synthetic Methodologies
The synthesis of 6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one typically involves multi-step reactions:
-
Formation of Oxadiazole Ring :
- The synthesis often begins with the formation of the oxadiazole ring through condensation reactions involving hydrazines and carboxylic acids.
-
Thioether Formation :
- The introduction of the thioether group is achieved via nucleophilic substitution reactions where thiol compounds react with halogenated intermediates.
- Final Cyclization :
Case Studies
Several studies highlight the application of this compound in various research contexts:
- Anticancer Research :
- Antimicrobial Testing :
- Neuropharmacology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
